![molecular formula C20H23NO B12561883 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both oxygen and nitrogen atoms within its spirocyclic framework contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction, followed by cyclization using a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-7-azaspiro[4.5]decane: Lacks the diphenyl groups, resulting in different chemical properties.
3,6-Diphenyl-1,2,4-triazine: Shares the diphenyl groups but has a different core structure.
Uniqueness
1-Oxa-7-azaspiro[45]decane,3,6-diphenyl-,(3R,5R,6S)- is unique due to its spirocyclic structure combined with the presence of both oxygen and nitrogen atoms
Propriétés
Formule moléculaire |
C20H23NO |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19-,20+/m0/s1 |
Clé InChI |
WJRYRJACQITXQC-SLFFLAALSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@@H](CO2)C3=CC=CC=C3)[C@@H](NC1)C4=CC=CC=C4 |
SMILES canonique |
C1CC2(CC(CO2)C3=CC=CC=C3)C(NC1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


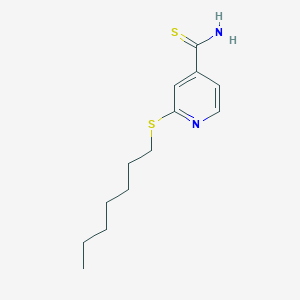
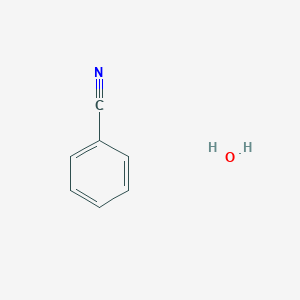
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
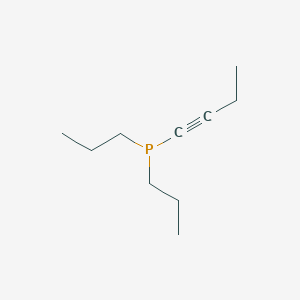
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
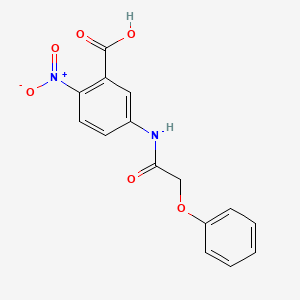
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
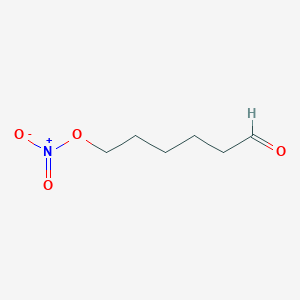
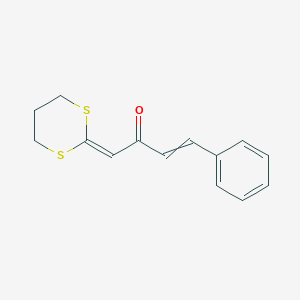
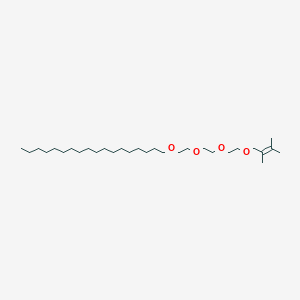
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
